molecular formula C25H20N2O5 B1225525 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester

3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester

Cat. No. B1225525
M. Wt: 428.4 g/mol
InChI Key: SFBNFKRRYXPMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester is a member of benzamides.

Scientific Research Applications

Synthesis Processes

  • Synthesis of Integrin Antagonists

    The compound 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester was synthesized from the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate. This synthesis involved a series of reactions including condensation, amide formation, and hydrogenolysis to yield target compounds, indicating a potential pathway for creating similar compounds like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester (Deng, Shen, & Zhong, 2003).

  • Caffeic Acid Phenethyl Ester (CAPE) Analogue Synthesis

    Although not the same compound, the synthesis of CAPE analogues from 3-(3,4-dihydroxyphenyl) propanoic acid and its effects on antiradical/antioxidant activities could provide insights into the synthesis and potential applications of related compounds like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester (LeBlanc et al., 2012).

  • Synthesis for PPARγ Agonists

    The synthesis of (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, which has a structure possibly resembling the compound , was achieved, showcasing a potential methodology for synthesizing complex molecules (Reynolds & Hermitage, 2001).

  • Phloretic Acid in Polybenzoxazine

    Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was used as a renewable building block, highlighting the versatility of similar compounds in material science applications and suggesting potential uses for the compound in enhancing reactivity and providing specific properties to materials (Trejo-Machin et al., 2017).

Potential Applications

  • Drug Modification for Increased Skin Permeability

    Modifications of similar compounds, such as (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid, with amino acid isopropyl esters, have been synthesized for potential use in more effective drugs with increased skin permeability, indicating that related compounds may also be modified for enhanced drug delivery (Ossowicz-Rupniewska et al., 2022).

  • Antioxidant for Synthetic Ester Lubricant Oil

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate was used as an antioxidant for synthetic ester lubricant oil. This implies that similar structures, like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester, might also find applications in enhancing the stability of synthetic materials (Huang et al., 2018).

  • Herbicidal Activity

    Compounds similar in structure showed significant herbicidal activities, indicating potential agricultural applications for the compound . Specific symptoms against weeds and the impact on various crops were studied, suggesting a structured approach to exploring the herbicidal potential of related compounds (Huang et al., 2009).

properties

Product Name

3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C25H20N2O5/c1-16-6-10-18(11-7-16)26-23(29)17-8-12-19(13-9-17)32-22(28)14-15-27-24(30)20-4-2-3-5-21(20)25(27)31/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

SFBNFKRRYXPMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester

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